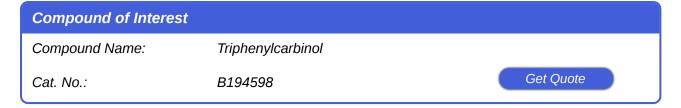


Spectroscopic Analysis of Triphenylcarbinol: A Comparison Guide for Identity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of **triphenylcarbinol** against common starting materials and byproducts to confirm its identity. Detailed experimental protocols and visual workflows are included to support researchers in their analytical endeavors.

Triphenylcarbinol, a tertiary alcohol, is a common product in organic synthesis, often prepared via a Grignard reaction. Confirmation of its successful synthesis and purity is crucial. This guide focuses on the use of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to unequivocally identify **triphenylcarbinol** and distinguish it from potential contaminants such as the starting material benzophenone, unreacted Grignard reagent precursor bromobenzene, and the byproduct biphenyl.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic features of **triphenylcarbinol** and its common alternatives.

Table 1: Infrared (IR) Spectroscopy Data



Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
Triphenylcarbinol	~3400-3600 (broad), ~3050- 3100, ~1450-1600	O-H stretch (alcohol), Aromatic C-H stretch, Aromatic C=C stretch[1]
Benzophenone	~1660-1680 (strong), ~3050- 3100, ~1450-1600	C=O stretch (ketone), Aromatic C-H stretch, Aromatic C=C stretch
Bromobenzene	~3050-3100, ~1450-1600, ~1000-1100	Aromatic C-H stretch, Aromatic C=C stretch, C-Br stretch[2]
Biphenyl	~3050-3100, ~1450-1600	Aromatic C-H stretch, Aromatic C=C stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Triphenylcarbinol	~7.2-7.3	Multiplet	15H	Aromatic protons[3][4]
~2.8 (variable)	Singlet	1H	Hydroxyl proton[3]	
Benzophenone	~7.4-7.8	Multiplet	10H	Aromatic protons
Bromobenzene	~7.2-7.6	Multiplet	5H	Aromatic protons
Biphenyl	~7.3-7.6	Multiplet	10H	Aromatic protons[5][6]

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl3)



Compound	Chemical Shift (δ, ppm)	Assignment
Triphenylcarbinol	~82	Quaternary carbon (C-OH)[3]
~127-128, ~147	Aromatic carbons[3]	
Benzophenone	~197	Carbonyl carbon (C=O)[7][8]
~128-138	Aromatic carbons[7][8]	
Bromobenzene	~122	Carbon attached to Br[9][10] [11]
~127-132	Aromatic carbons[9][10][11]	
Biphenyl	~127-129, ~141	Aromatic carbons[5][6][12][13]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the presence of the hydroxyl functional group in **triphenylcarbinol** and the absence of the carbonyl group from benzophenone.

Methodology:

- Sample Preparation:
 - Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
 - Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[14]



- Data Acquisition:
 - Place the prepared sample in the IR spectrometer.
 - Record the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
 - Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands for the hydroxyl group (broad peak around 3400-3600 cm⁻¹) and aromatic C-H and C=C bonds.[1]
 - For comparison, note the strong carbonyl absorption in benzophenone around 1660-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbon atoms in the molecule to confirm the structure of **triphenylcarbinol**.

Methodology for ¹H and ¹³C NMR:

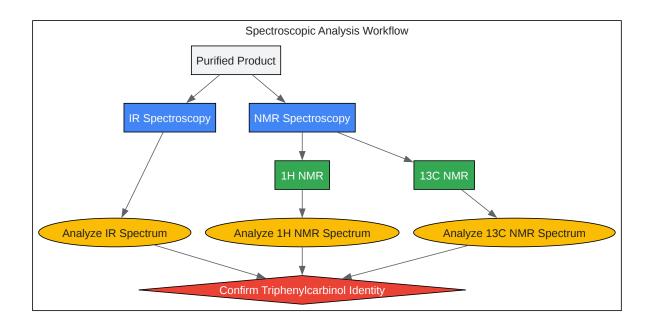
- Sample Preparation:
 - Dissolve approximately 5-20 mg of the purified sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]
 - Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.[16]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[17]



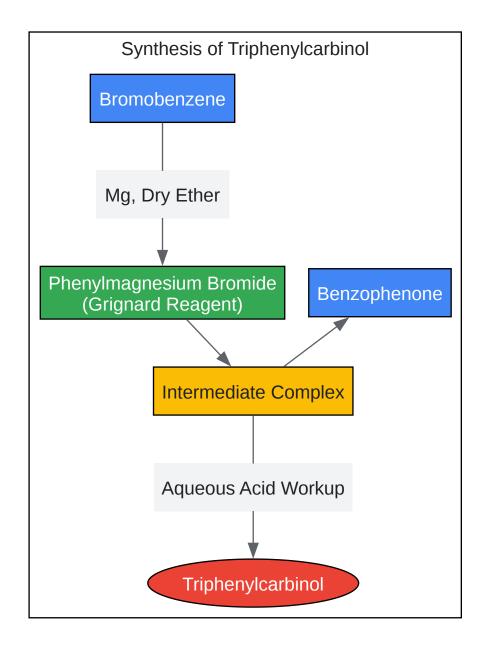
- For ¹H NMR, acquire the spectrum using a standard pulse sequence.
- For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[17]
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).[17]
 - Phase the spectrum and perform baseline correction.[17]
 - Reference the spectrum. For samples in CDCl₃, the residual CHCl₃ peak at 7.26 ppm can be used for ¹H NMR, and the CDCl₃ triplet centered at 77.16 ppm for ¹³C NMR.
 Tetramethylsilane (TMS) can also be used as an internal standard at 0 ppm.[17]
 - For ¹H NMR: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and splitting patterns to assign the protons to the structure.
 - For ¹³C NMR: Analyze the chemical shifts to identify the different types of carbon atoms (e.g., quaternary, aromatic).

Mandatory Visualizations Logical Workflow for Spectroscopic Identification









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